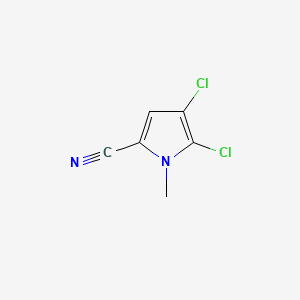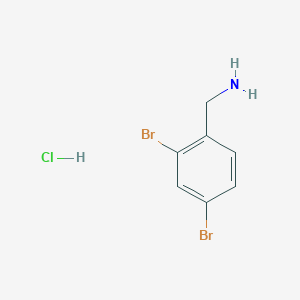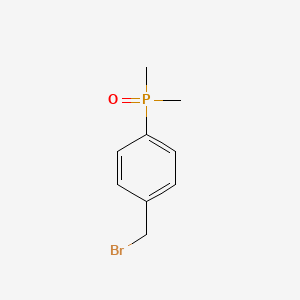
(4-(Bromomethyl)phenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bromomethyl)phenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)dimethylphosphine oxide typically involves the bromination of a precursor compound. One common method is the radical bromination of 4-methylphenyl dimethylphosphine oxide using bromine or hydrobromic acid in the presence of a radical initiator . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(4-(Bromomethyl)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The phosphine oxide group can participate in redox reactions, where it can be reduced to phosphine or oxidized to higher oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphine oxide derivative with an amine group, while oxidation can produce a phosphine oxide with higher oxidation states.
科学的研究の応用
(4-(Bromomethyl)phenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of (4-(Bromomethyl)phenyl)dimethylphosphine oxide involves its interaction with molecular targets through its bromomethyl and phosphine oxide groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phosphine oxide group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Dimethylphosphine oxide: A related compound with similar chemical properties but lacking the bromomethyl group.
Diphenylphosphine oxide: Another related compound with two phenyl groups instead of the bromomethyl group.
Uniqueness
(4-(Bromomethyl)phenyl)dimethylphosphine oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications requiring specific interactions with nucleophilic sites.
特性
分子式 |
C9H12BrOP |
|---|---|
分子量 |
247.07 g/mol |
IUPAC名 |
1-(bromomethyl)-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 |
InChIキー |
ZYVBBKPTXQBWSG-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC=C(C=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


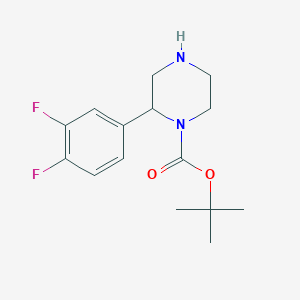
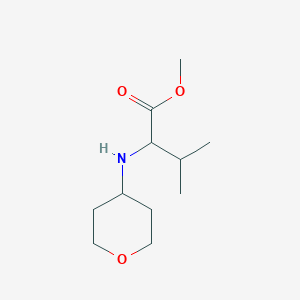
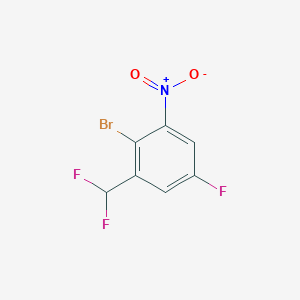

![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
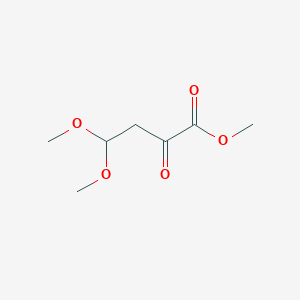

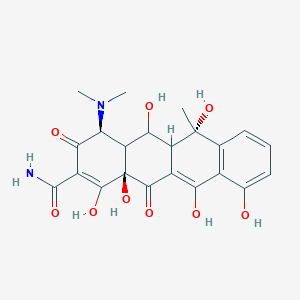

![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
